1-Chloro-5-ethyl-5-methylhydantoin
Overview
Description
1-Chloro-5-ethyl-5-methylhydantoin is a chemical compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Chloro-5-ethyl-5-methylhydantoin typically involves the chlorination of 5-ethyl-5-methylhydantoin. One common method is the reaction of 5-ethyl-5-methylhydantoin with chlorine gas in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
1-Chloro-5-ethyl-5-methylhydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert it back to 5-ethyl-5-methylhydantoin.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-5-ethyl-5-methylhydantoin has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-5-ethyl-5-methylhydantoin involves the release of chlorine, which acts as an oxidizing agent. This oxidative action can disrupt cellular processes in microorganisms, leading to their inactivation or death. The compound may also interact with specific molecular targets, such as enzymes or proteins, to exert its effects .
Comparison with Similar Compounds
1-Chloro-5-ethyl-5-methylhydantoin can be compared with other hydantoin derivatives, such as:
1,3-Dichloro-5,5-dimethylhydantoin: This compound also contains chlorine atoms and is used as a disinfectant and bleaching agent.
5-Ethyl-5-methylhydantoin: The parent compound without the chlorine atom, used in various synthetic applications.
Phenytoin: A well-known anticonvulsant drug that contains a hydantoin moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydantoin derivatives .
Properties
IUPAC Name |
1-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-3-6(2)4(10)8-5(11)9(6)7/h3H2,1-2H3,(H,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWSXDKOHHXDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869576 | |
Record name | 1-Chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113796-46-6 | |
Record name | 1-Chloro-5-ethyl-5-methyl-2,4-imidazolidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113796466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-5-ETHYL-5-METHYL-2,4-IMIDAZOLIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLR898W2RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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